molecular formula C12H11FN2 B079487 N1-(2-Fluorophenyl)benzene-1,2-diamine CAS No. 28898-03-5

N1-(2-Fluorophenyl)benzene-1,2-diamine

Cat. No. B079487
CAS RN: 28898-03-5
M. Wt: 202.23 g/mol
InChI Key: OYGRPIXAYJLZEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N1-(2-Fluorophenyl)benzene-1,2-diamine often involves nucleophilic aromatic substitution reactions or palladium-catalyzed Buchwald-Hartwig reactions. For instance, compounds like N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine were prepared from commercially available amines and fluorinated nitrobenzenes through a series of steps highlighting the versatility of aromatic substitution reactions in synthesizing such compounds (Ciber et al., 2023).

Molecular Structure Analysis

The molecular structure of N1-(2-Fluorophenyl)benzene-1,2-diamine and its derivatives are characterized by various spectroscopic techniques. These compounds typically feature a benzene core substituted with amine and fluorophenyl groups, contributing to their distinct chemical behavior and interactions. The arrangement of these substituents plays a crucial role in determining the molecule's overall properties and reactivity.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, primarily serving as intermediates for further synthetic modifications. Their reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating amine group, enabling a wide range of chemical transformations. For example, derivatives have been synthesized through regioselective synthesis methods involving anodic oxidation, showcasing their versatility in chemical synthesis (Sharafi-kolkeshvandi et al., 2016).

Scientific Research Applications

Conductive Polymers

Electrochemical copolymerizations of derivatives of benzene-1,2-diamine have been carried out, resulting in conducting copolymers characterized by various techniques such as cyclic voltammetry, FTIR, SEM, and thermogravimetric analysis. These copolymers demonstrate promising applications in conducting materials, showcasing the potential of benzene-1,2-diamine derivatives in electronic and optoelectronic devices (Turac, Sahmetlioglu, & Toppare, 2014).

Luminescent Materials

N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine derivatives exhibit aggregation-induced emission enhancement (AIEE) characteristics, suggesting their potential application in the development of fluorescent materials for sensing and imaging applications. This highlights the structural versatility of benzene-1,2-diamine derivatives in creating materials with novel optical properties (Wu et al., 2015).

Chemosensors for Metal Ions

Benzene-1,2-diamine structures have been utilized to develop chemosensors with high selectivity and sensitivity for detecting metal ions like Ni2+ and Cu2+. These findings underscore the compound's utility in environmental monitoring and metal ion detection, demonstrating the chemical versatility of benzene-1,2-diamine derivatives for applications in analytical chemistry (Pawar et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

The synthesis of novel amorphous materials based on benzene-1,4-diamine derivatives for use as hole injection layers (HILs) in OLEDs demonstrates a significant reduction in driving voltage. This application signifies the importance of benzene-1,2-diamine derivatives in the development of energy-efficient lighting and display technologies (Kim, Yokoyama, & Adachi, 2012).

Corrosion Inhibition

Diamine aromatic epoxy pre-polymers derived from benzene-1,2-diamine structures have been evaluated for their corrosion inhibition behavior on carbon steel in acidic medium. The results showcase the potential of these compounds as protective agents against metal corrosion, highlighting their utility in industrial applications (Dagdag et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

2-N-(2-fluorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRPIXAYJLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597633
Record name N~1~-(2-Fluorophenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-Fluorophenyl)benzene-1,2-diamine

CAS RN

28898-03-5
Record name N1-(2-Fluorophenyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28898-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(2-Fluorophenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-fluoro-N-(2-nitrophenyl)aniline (1.4 g, 6.0 mmol) was dissolved in ethyl acetate (20 mL) and 10% palladium on activated carbon (150 mg) was added. The mixture was shaken under a hydrogen atmosphere (40 psi) for 2 hours. The mixture was filtered through a pad of Celite and concentrated to give N-(2-fluorophenyl)benzene-1,2-diamine (1.2 g) that was carried on directly to the next step.
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1.4 g
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20 mL
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150 mg
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